N,N-diethyl-4-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}aniline
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Overview
Description
4-(DIETHYLAMINO)BENZALDEHYDE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a diethylamino group attached to a benzaldehyde moiety and a hydrazone linkage to a pyrimidinyl group. This structure imparts specific chemical properties and reactivity, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIETHYLAMINO)BENZALDEHYDE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE typically involves the condensation reaction between 4-(DIETHYLAMINO)BENZALDEHYDE and 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZINE. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as chromatography may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(DIETHYLAMINO)BENZALDEHYDE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-(DIETHYLAMINO)BENZALDEHYDE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(DIETHYLAMINO)BENZALDEHYDE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(DIMETHYLAMINO)BENZALDEHYDE
- 4-(DIETHYLAMINO)BENZALDEHYDE
- 4-(DIMETHYLAMINO)BENZALDEHYDE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE
Uniqueness
4-(DIETHYLAMINO)BENZALDEHYDE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE is unique due to its specific hydrazone linkage and the presence of both diethylamino and pyrimidinyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C22H25N5 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-methyl-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C22H25N5/c1-4-27(5-2)20-13-11-18(12-14-20)16-23-26-22-24-17(3)15-21(25-22)19-9-7-6-8-10-19/h6-16H,4-5H2,1-3H3,(H,24,25,26)/b23-16+ |
InChI Key |
GNFPAJHXQASAFG-XQNSMLJCSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=CC(=N2)C3=CC=CC=C3)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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